

A Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Bromomethyl)phenol**

Cat. No.: **B1590775**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(bromomethyl)phenol**, a versatile reagent in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data alongside general experimental protocols applicable to the analysis of phenolic compounds. This guide is intended to assist researchers in the characterization of **2-(bromomethyl)phenol** and related molecules.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-(bromomethyl)phenol**, alongside typical infrared (IR) absorption ranges for the key functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectral Data for **2-(Bromomethyl)phenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2-7.5	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~5.0	Singlet	1H	Phenolic hydroxyl proton (-OH)
~4.5	Singlet	2H	Methylene protons (-CH ₂ Br)

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for **2-(Bromomethyl)phenol**

Chemical Shift (ppm)	Assignment
~155	C-OH (aromatic)
~130-115	Aromatic carbons
~30	-CH ₂ Br

Note: Predicted data is based on computational models and may differ from experimental values.

Table 3: Typical IR Absorption Ranges for Functional Groups in **2-(Bromomethyl)phenol**

Functional Group	Absorption Range (cm ⁻¹)	Description
Phenolic O-H	3550-3200	Broad, strong
Aromatic C-H	3100-3000	Sharp, medium
C=C (aromatic)	1600-1450	Medium to strong
C-O	1260-1180	Strong
C-Br	690-515	Medium to strong

Table 4: Mass Spectrometry Data for **2-(Bromomethyl)phenol**

Parameter	Value
Molecular Formula	C ₇ H ₇ BrO
Molecular Weight	187.03 g/mol [1] [2]
Exact Mass	185.96803 Da [1]
Key Fragmentation	Loss of Br, CH ₂ Br

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for phenolic compounds like **2-(bromomethyl)phenol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

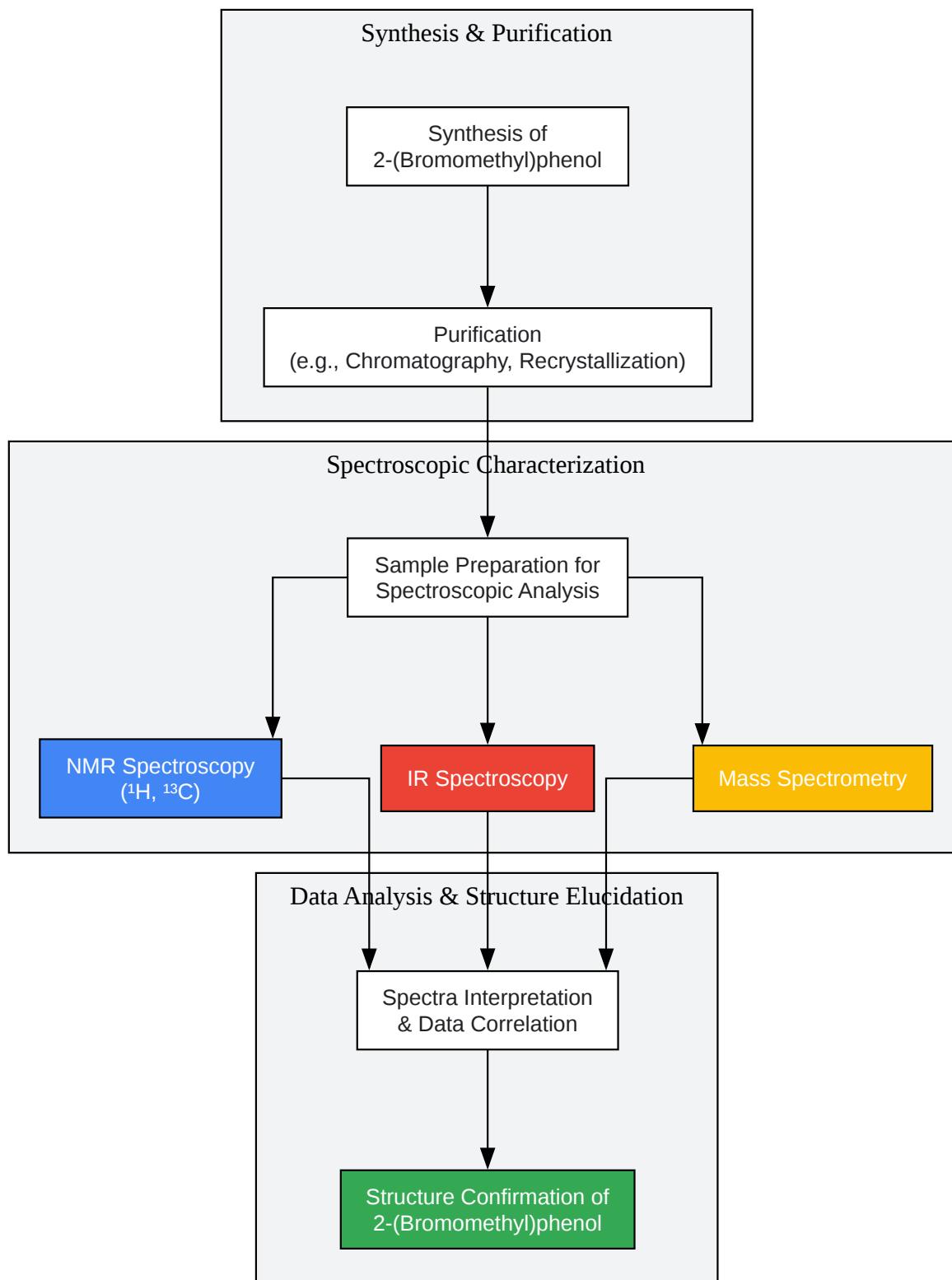
- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual protons in the solvent can obscure signals of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- **¹H NMR Spectroscopy:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16

or more) to achieve an adequate signal-to-noise ratio. The phenolic -OH proton may exhibit a broad signal and its chemical shift can be concentration and solvent dependent. To confirm the -OH peak, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.

- **¹³C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - **Solid Sample (KBr Pellet):** If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Solution:** Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.


2.3 Mass Spectrometry (MS)

- **Sample Introduction and Ionization:**

- Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable, GC-MS is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Impact (EI) is a common ionization method used in GC-MS, which typically leads to extensive fragmentation, providing valuable structural information.
- Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, direct infusion or LC-MS can be used. The sample is dissolved in a suitable solvent and introduced directly into the mass spectrometer or after separation by liquid chromatography. Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS that typically produces the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$, providing molecular weight information with minimal fragmentation.
- Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound such as **2-(bromomethyl)phenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Bromomethyl)phenol | C7H7BrO | CID 13600482 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590775#spectroscopic-data-nmr-ir-ms-of-2-bromomethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

